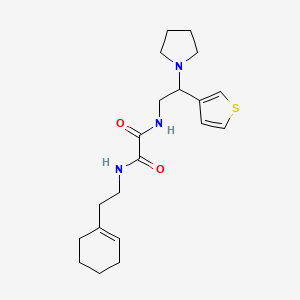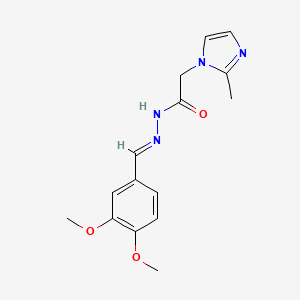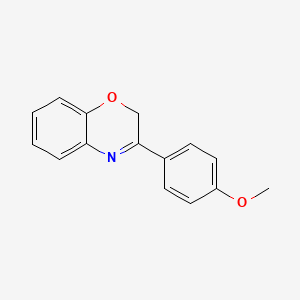![molecular formula C11H10ClI B2584552 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-87-2](/img/structure/B2584552.png)
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. Bicyclo[1.1.1]pentane derivatives are known for their unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, followed by further functionalization steps . For instance, the synthesis might start with the preparation of [1.1.1]propellane, which can be achieved through a continuous flow process . The [1.1.1]propellane is then subjected to radical reactions with halogenated reagents to introduce the desired substituents at specific positions on the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, the compound can participate in radical reactions, which can be initiated by photochemical or thermal methods.
Common reagents used in these reactions include halogenated compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Biology and Medicine: The unique structure of the compound makes it a valuable bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The compound’s rigid structure and unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to act as a bioisostere. The bicyclo[1.1.1]pentane core can mimic the geometry and electronic properties of phenyl rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chlorobicyclo[1.1.1]pentane: Similar in structure but lacks the iodine substituent, which can affect its reactivity and applications.
1-Iodobicyclo[1.1.1]pentane: Similar in structure but lacks the chlorophenyl group, which can influence its biological activity and physicochemical properties.
The uniqueness of 1-(2-Chlorophenyl)-3-iodobicyclo[11
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClI/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOCLRXBGCBDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)
![4-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2584471.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
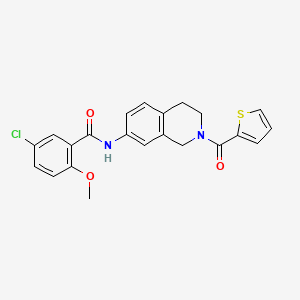
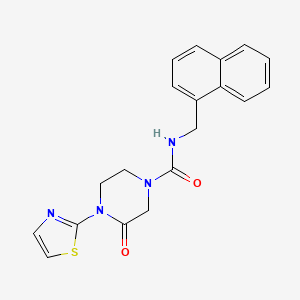
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)
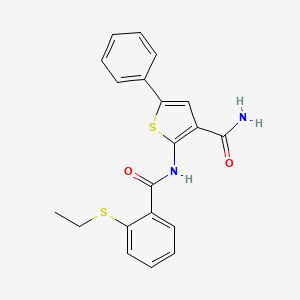
![Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B2584485.png)


